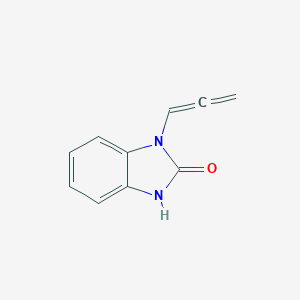
3-Propa-1,2-dienyl-1H-benzimidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Propa-1,2-dienyl-1H-benzimidazol-2-one, also known as PDBO, is a synthetic organic compound that has been studied for its potential applications in scientific research. PDBO has been shown to have various biochemical and physiological effects, making it a promising compound for use in laboratory experiments. In
Applications De Recherche Scientifique
3-Propa-1,2-dienyl-1H-benzimidazol-2-one has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, 3-Propa-1,2-dienyl-1H-benzimidazol-2-one has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 3-Propa-1,2-dienyl-1H-benzimidazol-2-one has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress. In immunology, 3-Propa-1,2-dienyl-1H-benzimidazol-2-one has been shown to modulate the immune response by inhibiting the activation of T cells.
Mécanisme D'action
The mechanism of action of 3-Propa-1,2-dienyl-1H-benzimidazol-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-Propa-1,2-dienyl-1H-benzimidazol-2-one has been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation. 3-Propa-1,2-dienyl-1H-benzimidazol-2-one has also been shown to inhibit the activation of nuclear factor kappa B, a transcription factor involved in the regulation of immune responses.
Effets Biochimiques Et Physiologiques
3-Propa-1,2-dienyl-1H-benzimidazol-2-one has various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. 3-Propa-1,2-dienyl-1H-benzimidazol-2-one has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor alpha. 3-Propa-1,2-dienyl-1H-benzimidazol-2-one has also been shown to scavenge free radicals and protect cells from oxidative stress. In terms of anticancer properties, 3-Propa-1,2-dienyl-1H-benzimidazol-2-one has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Propa-1,2-dienyl-1H-benzimidazol-2-one in lab experiments is its versatility. 3-Propa-1,2-dienyl-1H-benzimidazol-2-one has been shown to have various biochemical and physiological effects, making it a useful compound for studying different biological systems. Another advantage is its stability, as 3-Propa-1,2-dienyl-1H-benzimidazol-2-one is a relatively stable compound that can be stored for long periods of time. However, one limitation of using 3-Propa-1,2-dienyl-1H-benzimidazol-2-one is its potential toxicity, as high doses of 3-Propa-1,2-dienyl-1H-benzimidazol-2-one have been shown to be toxic to cells.
Orientations Futures
There are several future directions for the study of 3-Propa-1,2-dienyl-1H-benzimidazol-2-one. One direction is the development of more specific inhibitors of protein kinase C, as 3-Propa-1,2-dienyl-1H-benzimidazol-2-one has been shown to have off-target effects. Another direction is the investigation of the potential use of 3-Propa-1,2-dienyl-1H-benzimidazol-2-one as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Finally, the development of more efficient synthesis methods for 3-Propa-1,2-dienyl-1H-benzimidazol-2-one could facilitate its use in larger-scale experiments.
Méthodes De Synthèse
3-Propa-1,2-dienyl-1H-benzimidazol-2-one can be synthesized through a multi-step reaction starting from 2-aminobenzimidazole. The first step involves the reaction of 2-aminobenzimidazole with propargyl bromide to form 2-propargylbenzimidazole. This intermediate is then reacted with acetic anhydride to form 3-acetyl-2-propargylbenzimidazole. Finally, the acetyl group is removed through a basic hydrolysis reaction to yield 3-Propa-1,2-dienyl-1H-benzimidazol-2-one.
Propriétés
Numéro CAS |
117953-85-2 |
|---|---|
Nom du produit |
3-Propa-1,2-dienyl-1H-benzimidazol-2-one |
Formule moléculaire |
C10H8N2O |
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
(1Z)-1-prop-2-enylidenebenzimidazol-1-ium-2-olate |
InChI |
InChI=1S/C10H8N2O/c1-2-7-12-9-6-4-3-5-8(9)11-10(12)13/h2-7H,1H2/b12-7- |
Clé InChI |
DDNKPSNNRBFUNZ-UHFFFAOYSA-N |
SMILES isomérique |
C=C=CN1C2=CC=CC=C2NC1=O |
SMILES |
C=CC=[N+]1C2=CC=CC=C2N=C1[O-] |
SMILES canonique |
C=C=CN1C2=CC=CC=C2NC1=O |
Synonymes |
2H-Benzimidazol-2-one,1,3-dihydro-1-(1,2-propadienyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



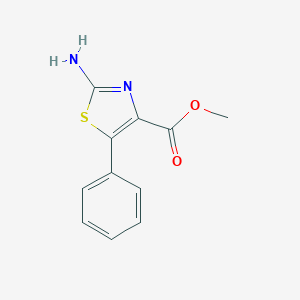
![5-[[(2S)-4-methyl-1-[[(2S)-2-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-3-phenylpropanoyl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B38077.png)
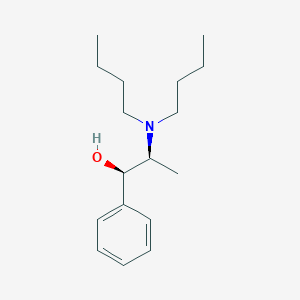
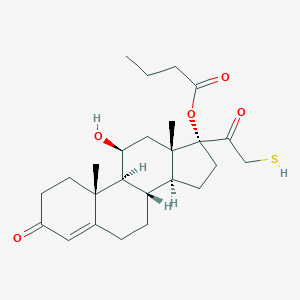
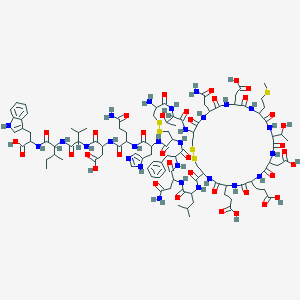
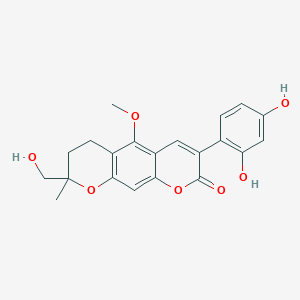
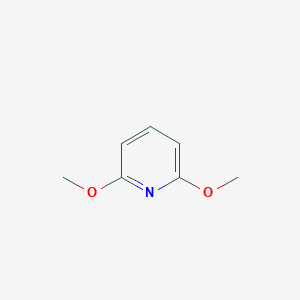
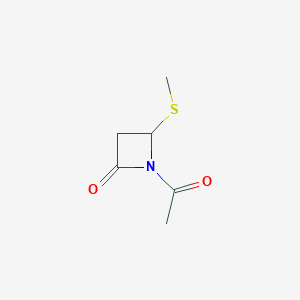
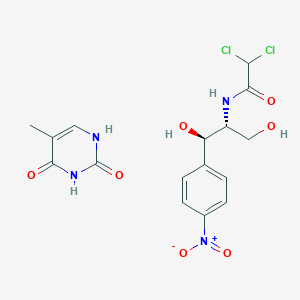
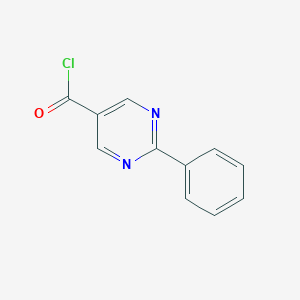
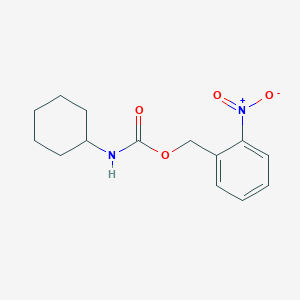
![7-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B38102.png)
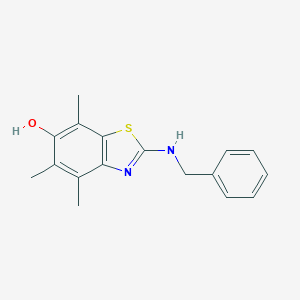
![2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid](/img/structure/B38106.png)